![molecular formula C7H13ClN2O B2727810 [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride CAS No. 1909336-41-9](/img/structure/B2727810.png)

[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

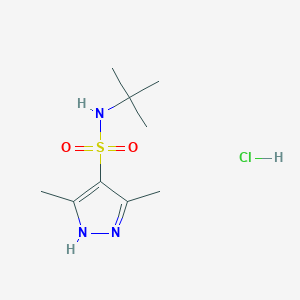

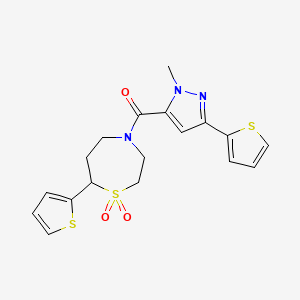

“[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride” is a chemical compound with the CAS Number: 1909336-41-9 . It has a molecular weight of 176.65 . The IUPAC name for this compound is (1-isopropyl-1H-imidazol-2-yl)methanol hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O.ClH/c1-6(2)9-4-3-8-7(9)5-10;/h3-4,6,10H,5H2,1-2H3;1H . This code provides a unique representation of the molecular structure. The compound contains carbon, hydrogen, nitrogen, oxygen, and chlorine atoms .

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Methane Conversion to Methanol

Methanotrophic bacteria are capable of converting methane, a gas with potential for energy recovery and as a carbon source, into valuable products including methanol. These bacteria can generate single-cell protein, biopolymers, and other components, demonstrating the biotechnological potential of methane utilization, which may indirectly relate to the applications of methanol derivatives in scientific research (Strong, Xie, & Clarke, 2015).

Methanol as a Solvent and Reagent

Methanol is utilized in various chemical and biological research applications, notably in fixation processes like Methacarn fixation, where it serves to preserve tissue samples for microscopic examination. This highlights methanol's role in stabilizing biological structures, potentially including derivatives like "[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride" for specific research uses (Puchtler et al., 1970).

Methanol in Energy Production

Research into methanol's use in energy applications, such as fuel cells, underscores its importance as a clean-burning fuel. This includes investigations into the methanol-air fuel cell, highlighting methanol's potential role in renewable energy technologies and possibly informing the use of methanol derivatives in similar contexts (Hampson, Willars, & Mcnicol, 1979).

Methanol in Material Science

Methanol is also a precursor in the production of chemicals and materials, such as propylene and butanediol, which are key to various industrial applications. This underscores the chemical versatility of methanol, suggesting potential research avenues for its derivatives in material science and chemical synthesis (Ali et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1-propan-2-ylimidazol-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-6(2)9-4-3-8-7(9)5-10;/h3-4,6,10H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLDYBYDLYJWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2727728.png)

![3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727730.png)

![4-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2727734.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2727740.png)

![2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2727743.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2727745.png)

![(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B2727748.png)